Amiodarone-d10 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amiodarone is a drug used for treating cardiac arrhythmias, with a persistent interaction with cellular membranes. It has a high membrane partition coefficient, implying a strong affinity for lipid bilayers (Trumbore et al., 1988).

Synthesis Analysis

The synthesis of amiodarone involves the iodination process, as described by Sion (1985), who prepared 125I Amiodarone through iodination in an alkaline medium and amination with N, N-diethyl 2-amino 1-chloroethane (Sion, 1985).

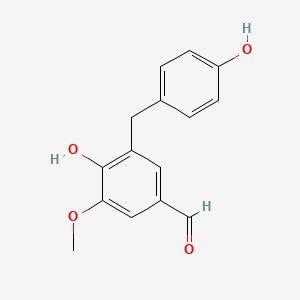

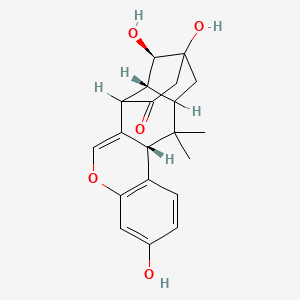

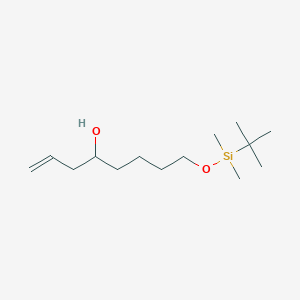

Molecular Structure Analysis

Cody and Luft (1989) conducted a crystallographic study to understand the structure of amiodarone hydrochloride. This study revealed the molecular conformation and compared it with other related compounds, providing insights into the drug's structural activity relationships (Cody & Luft, 1989).

Chemical Reactions and Properties

The metabolism of amiodarone has been a subject of extensive research. A study by Ha et al. (2001) identified a new hydroxylated metabolite of amiodarone, contributing to understanding its chemical reactions and metabolic pathways (Ha et al., 2001).

Physical Properties Analysis

The physical state of amiodarone, particularly its effects on membrane phospholipids, was investigated by Chatelain et al. (1986). Their study using fluorescence polarization highlighted how amiodarone influences the physical state of membrane phospholipids, providing insight into its physical properties (Chatelain et al., 1986).

Chemical Properties Analysis

Rahman et al. (2017) developed spectrophotometric methods for determining amiodarone hydrochloride in commercial dosage forms, shedding light on its chemical properties and facilitating its quantitative analysis (Rahman et al., 2017).

Aplicaciones Científicas De Investigación

1. Amiodarone in Management of Tachyarrhythmias

Amiodarone hydrochloride has been recognized for its efficacy in controlling ventricular and supraventricular arrhythmias. Its antiarrhythmic efficacy is considered superior to most other drugs (Lee & Tai, 1997).

2. Development of New Amiodarone Formulations

Research has focused on developing new formulations of amiodarone to minimize adverse effects. PM101, a novel intravenous formulation, uses sulfobutylether-7-beta-cyclodextrin to solubilize amiodarone, potentially avoiding hypotensive risk associated with the commercial formulation (Cushing et al., 2009).

3. Enhancement of Oral Bioavailability

Studies have aimed at improving the solubility and bioavailability of amiodarone in its fasted state by producing its inclusion complex with sulfobutylether-β-cyclodextrin. This approach significantly improved solubility and reduced the food effect of amiodarone (Wang, Chen, & Ren, 2017).

4. Investigating Amiodarone in Membrane Interactions

Amiodarone's interaction with cellular membranes has been a focus of study. Using molecular mechanics and quantitative x-ray diffraction, researchers have investigated the structure and location of amiodarone in a membrane bilayer, contributing to the understanding of its mechanism of action (Trumbore et al., 1988).

5. Bioequivalence Studies

Clinical studies have been conducted to establish the bioequivalence of different amiodarone formulations. One such study compared PM101 with the conventional intravenous amiodarone, establishing their bioequivalence (Cushing, Adams, Cooper, Kowey, & Lipicky, 2009).

Safety And Hazards

Propiedades

Número CAS |

1261393-77-4 |

|---|---|

Nombre del producto |

Amiodarone-d10 Hydrochloride |

Fórmula molecular |

C₂₅H₁₉D₁₀I₂NO₃·HCl |

Peso molecular |

655.373646 |

Sinónimos |

2-butyl-3-benzofuranyl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl Ketone-d10; 2-Butyl-3-[3,5-diiodo-4-(2-diethylaminoethoxy)benzoyl]benzofuran-d10; 2-Butyl-3-benzofuranyl p-[(2-diethylamino)ethoxy]-m,m-diiodophenyl keto |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)